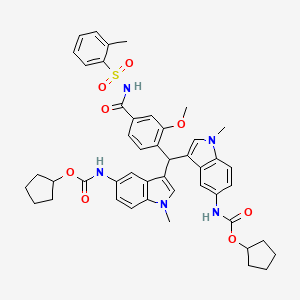
Zafirlukast Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast Impurity D is a chemical compound that is often encountered as a byproduct in the synthesis of Zafirlukast, a selective peptide leukotriene receptor antagonist used for the prophylaxis and chronic treatment of asthma . This compound is one of several impurities that can be formed during the manufacturing process of Zafirlukast, and its identification and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of Zafirlukast Impurity D involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurities present in the drug substance . The synthesis of Zafirlukast itself involves multiple steps, including the bromination of methyl 3-methoxy-4-methylbenzoate using hydrogen bromide and a peroxide in the presence of an organic solvent . The resulting intermediate compounds are further processed to yield Zafirlukast and its related impurities, including this compound .
Chemical Reactions Analysis
Zafirlukast Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen bromide, peroxides, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the bromination of methyl 3-methoxy-4-methylbenzoate results in the formation of methyl 4-bromomethyl-3-methoxybenzoate, which is a key intermediate in the synthesis of Zafirlukast and its impurities .
Scientific Research Applications
Zafirlukast Impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential effects on various biological pathways and its role in the overall efficacy and safety of Zafirlukast . In the pharmaceutical industry, the characterization and control of this compound are essential for ensuring the quality and consistency of the final drug product .
Mechanism of Action
The mechanism of action of Zafirlukast Impurity D is not as well-studied as that of Zafirlukast itself. it is known that Zafirlukast blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs . It is likely that this compound may interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Zafirlukast .
Comparison with Similar Compounds
Zafirlukast Impurity D can be compared with other impurities and analogs of Zafirlukast, such as Impurity 1, Impurity 2, Impurity 3, Impurity 4, and Impurity 5 . Each of these impurities has a unique chemical structure and may exhibit different properties and effects. For example, Impurity 1 is characterized as 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid, while Impurity 2 is {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester . The uniqueness of this compound lies in its specific chemical structure and its formation during the synthesis of Zafirlukast .
Properties
Molecular Formula |
C46H49N5O8S |
|---|---|
Molecular Weight |
832.0 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52) |
InChI Key |
WUSUKXOVNZZOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















